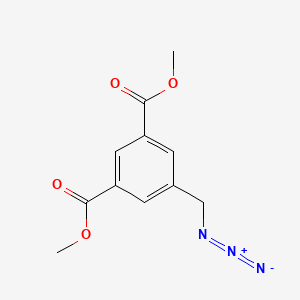

Dimethyl 5-(azidomethyl)isophthalate

Description

Properties

IUPAC Name |

dimethyl 5-(azidomethyl)benzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c1-17-10(15)8-3-7(6-13-14-12)4-9(5-8)11(16)18-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNCGERJCUMZQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)CN=[N+]=[N-])C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Azidation Steps

-

Bromination :

-

Azidation :

Advantages :

-

Bromine’s superior leaving group ability accelerates azidation.

-

DMF’s high polarity stabilizes transition states, enhancing reaction rates.

Comparative Analysis of Methods

| Method | Starting Material | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Chloromethyl Route | Dimethyl 5-(chloromethyl)isophthalate | Acetone/H₂O | 80°C | 14–24 | 91 |

| Bromomethyl Route | Dimethyl 5-(bromomethyl)isophthalate | DMF | 70°C | 24 | 88 |

Key Findings :

-

The chloromethyl route is preferred for its higher yield and simpler workup.

-

Bromination adds a synthetic step but offers better regioselectivity in complex substrates.

Emerging Methodologies

Microwave-Assisted Synthesis

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(azidomethyl)isophthalate undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in DMF.

Cycloaddition: Copper(I) iodide as a catalyst in combination with a catalytic amount of benzoic acid.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

Triazoles: Formed through cycloaddition reactions.

Amines: Formed through reduction of the azido group.

Scientific Research Applications

Dimethyl 5-(azidomethyl)isophthalate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of various heterocycles and complex organic molecules.

Medicine: Investigated for its potential use in drug development and delivery systems.

Mechanism of Action

The mechanism of action of dimethyl 5-(azidomethyl)isophthalate primarily involves the reactivity of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in various applications, such as click chemistry, where the azido group reacts with alkynes to form triazoles under mild conditions . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Comparison with Similar Isophthalate Derivatives

The physicochemical properties, reactivity, and applications of dimethyl 5-(azidomethyl)isophthalate are influenced by its substituents. Below is a detailed comparison with structurally analogous compounds.

Substituent Effects on Structure and Reactivity

Table 1: Key Structural and Functional Differences

Key Observations:

- Electronic Effects: Electron-withdrawing groups (e.g., –NO₂, –Br) decrease electron density on the aromatic ring, enhancing electrophilic substitution resistance. Conversely, electron-donating groups (e.g., –OCH₃, –NH₂) increase reactivity toward electrophiles.

- Reactivity :

- The azidomethyl group enables cycloaddition reactions, making it valuable in drug discovery and materials science .

- The nitro group in dimethyl 5-nitroisophthalate can be reduced to an amine (–NH₂), enabling downstream functionalization .

- Bromo-substituted derivatives serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Physical Properties

- Melting Points: Dimethyl 5-hydroxyisophthalate: 162–164°C .

- Solubility : Polar substituents (e.g., –OH, –NH₂) enhance water solubility, whereas hydrophobic groups (e.g., –Br, –OCH₃) improve organic solvent compatibility.

Q & A

Q. What are the established synthetic routes for preparing dimethyl 5-(azidomethyl)isophthalate, and what intermediates are critical?

this compound can be synthesized via multi-step routes involving esterification and functional group transformations. A common approach is the Williamson ether synthesis, where a hydroxyl or halogen-substituted isophthalate precursor reacts with sodium azide under controlled conditions. For example, dimethyl 5-(2-methoxy-2-oxoethoxy)isophthalate (a structurally related compound) was synthesized using a Williamson reaction, followed by azide substitution . Key intermediates include halogenated derivatives (e.g., bromomethyl or chloromethyl intermediates), which are then subjected to nucleophilic displacement with NaN₃. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions like hydrolysis of the azide group .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

The compound is typically characterized using:

- ¹H/¹³C-NMR : To confirm substitution patterns on the aromatic ring and the presence of the azidomethyl group. For example, the azidomethyl proton appears as a singlet near δ 4.3–4.5 ppm, while ester methyl groups resonate at δ 3.8–3.9 ppm .

- IR Spectroscopy : The azide group exhibits a strong absorption band at ~2100 cm⁻¹, distinct from ester carbonyl stretches (~1720 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

Due to the azidomethyl group’s potential explosivity and toxicity:

- Use blast shields and small-scale reactions (<1 g) to mitigate explosion risks.

- Avoid exposure to heavy metals, strong acids, or reducing agents that may decompose the azide.

- Follow JIS Z 7253:2019 guidelines for personal protective equipment (PPE), including nitrile gloves and fume hoods .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

Contradictions in aromatic proton splitting (e.g., para vs. meta substitution) require advanced NMR techniques:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HSQC can differentiate between ester carbonyl carbons and azidomethyl-bearing carbons .

- Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., rotational isomerism) .

- Comparative Analysis : Cross-reference with structurally similar compounds, such as dimethyl isophthalate (δ 8.4–8.6 ppm for aromatic protons) .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Key optimizations include:

- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance azide substitution efficiency .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve azide solubility and reaction kinetics.

- Temperature Control : Maintain reactions at 50–60°C to balance reactivity and azide stability. Higher temperatures risk decomposition .

Q. How does the azidomethyl group influence reactivity in click chemistry applications?

The azidomethyl moiety enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole-linked conjugates. For example, derivatives of this compound have been used to synthesize functionalized polymers or bioactive molecules. Reaction efficiency depends on steric hindrance around the azide; bulky substituents may require longer reaction times or elevated temperatures .

Q. How should researchers address discrepancies in thermal stability data for this compound-based polymers?

Contradictions in decomposition temperatures (e.g., TGA vs. DSC results) may arise from sample purity or heating rates. Mitigation strategies include:

- Purification : Recrystallize the compound from ethanol or hexane to remove residual solvents or catalysts .

- Controlled Atmospheres : Perform thermal analysis under inert gas (N₂ or Ar) to prevent oxidative degradation .

Q. What experimental controls are critical when evaluating the antimicrobial activity of azidomethyl derivatives?

- Negative Controls : Use dimethyl isophthalate (lacking the azidomethyl group) to isolate the azide’s biological effects .

- Positive Controls : Compare to standard antibiotics (e.g., ampicillin) and antioxidants (e.g., BHT) to contextualize activity levels .

- Solvent Blanks : Account for solvent interference in microplate assays (e.g., DMSO at <1% v/v) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.